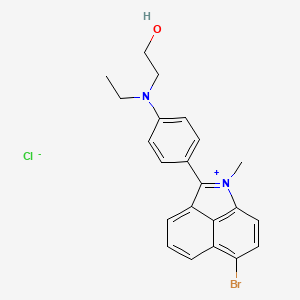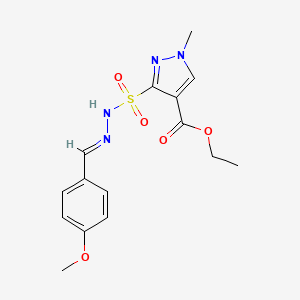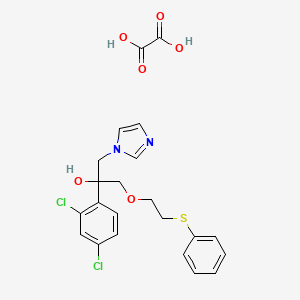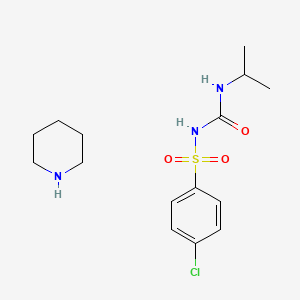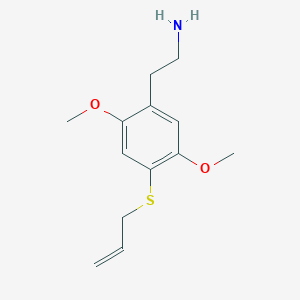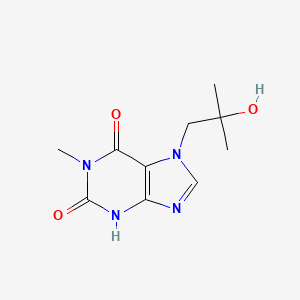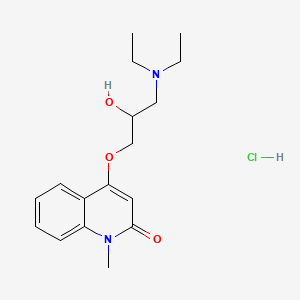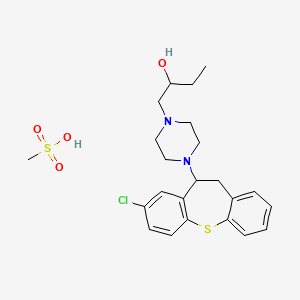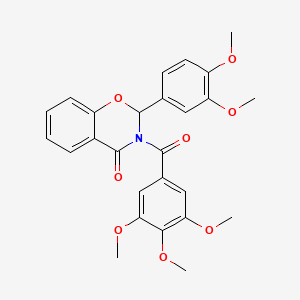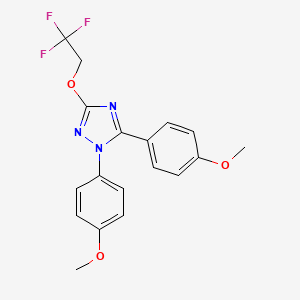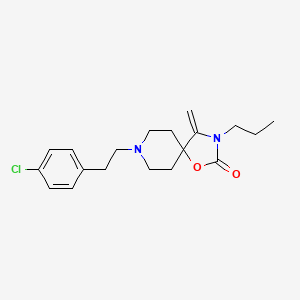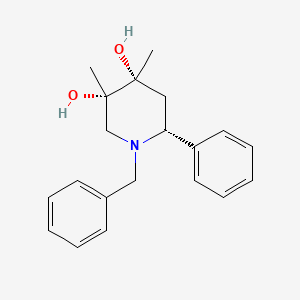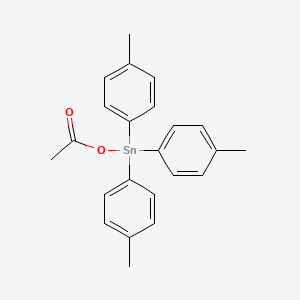
Tri-p-tolyltin acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-p-tolyltin acetate is an organotin compound with the molecular formula C23H24O2Sn. It is a derivative of tin, where three p-tolyl groups (para-methylphenyl) are bonded to a tin atom, which is further bonded to an acetate group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tri-p-tolyltin acetate can be synthesized through the reaction of tri-p-tolyltin chloride with sodium acetate in an organic solvent such as acetone. The reaction typically proceeds as follows: [ \text{(p-CH}_3\text{C}_6\text{H}_4)_3\text{SnCl} + \text{CH}_3\text{COONa} \rightarrow \text{(p-CH}_3\text{C}_6\text{H}_4)_3\text{SnOOCCH}_3 + \text{NaCl} ] The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process includes the use of high-purity reactants and solvents, controlled temperature, and pressure conditions to optimize yield and purity. The product is then purified through recrystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Tri-p-tolyltin acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The acetate group can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Tin oxides and p-tolyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Tri-p-tolyltin halides or alkoxides.
Aplicaciones Científicas De Investigación
Tri-p-tolyltin acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound has been studied for its potential antifungal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of tri-p-tolyltin acetate involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can bind to proteins and enzymes, altering their function and leading to cell death. It is also known to generate reactive oxygen species, which can cause oxidative damage to cells.
Comparación Con Compuestos Similares
Triphenyltin acetate: Similar in structure but with phenyl groups instead of p-tolyl groups.
Tri-n-butyltin acetate: Contains n-butyl groups instead of p-tolyl groups.
Tri-m-tolyltin acetate: Contains m-tolyl groups instead of p-tolyl groups.
Uniqueness: Tri-p-tolyltin acetate is unique due to the presence of p-tolyl groups, which impart specific chemical and physical properties. These properties make it more effective in certain applications compared to its analogs.
Propiedades
Número CAS |
15826-86-5 |
|---|---|
Fórmula molecular |
C23H24O2Sn |
Peso molecular |
451.1 g/mol |
Nombre IUPAC |
tris(4-methylphenyl)stannyl acetate |
InChI |
InChI=1S/3C7H7.C2H4O2.Sn/c3*1-7-5-3-2-4-6-7;1-2(3)4;/h3*3-6H,1H3;1H3,(H,3,4);/q;;;;+1/p-1 |
Clave InChI |
VGSKQIFAFAYJIQ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



